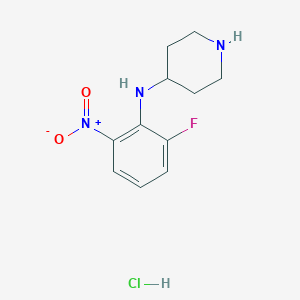

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride

Description

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 2-fluoro-6-nitrophenyl substituent. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. Its synthesis likely involves quaternization of the piperidine amine followed by salt formation with hydrochloric acid, as seen in analogous procedures .

Properties

IUPAC Name |

N-(2-fluoro-6-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(15(16)17)11(9)14-8-4-6-13-7-5-8;/h1-3,8,13-14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGKJLHZJRRQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-80-7 | |

| Record name | 4-Piperidinamine, N-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 6-position, yielding 2-fluoro-6-nitroaniline.

Reductive Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Piperidine Ring Formation: The resulting 2-fluoro-6-aminophenyl compound is then reacted with piperidine under appropriate conditions to form the piperidine ring.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is primarily explored for its therapeutic potential . The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development, especially in the treatment of neurological disorders.

Potential Therapeutic Applications

- Neurological Disorders : Research indicates that compounds with similar structures have been effective in modulating neurotransmitter systems. This compound may influence pathways related to serotonin and dopamine, which are critical in conditions like depression and anxiety.

- Anticancer Activity : Preliminary studies suggest that the compound could exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to validate these findings.

Biochemical Research

The compound serves as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to bind selectively to various molecular targets allows researchers to investigate cellular processes and signaling pathways.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for creating more complex organic molecules. Its reactivity can be exploited in various synthetic methodologies.

Synthetic Routes

The synthesis typically involves:

- Nitration : Introduction of the nitro group onto the phenyl ring.

- Reduction : Conversion of nitro groups to amines.

- Formation of Piperidine Ring : Reacting amines with piperidine derivatives.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride form.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing new materials with specific functional characteristics.

Applications in Material Science

- Polymer Chemistry : It can be incorporated into polymers to enhance their properties, such as thermal stability or electrical conductivity.

- Coatings and Adhesives : The chemical structure may impart desirable qualities to coatings or adhesives used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidin-4-amine Derivatives

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)

- Structural Differences : The benzooxazole moiety and 4-methoxyphenyl group contrast with the target compound’s 2-fluoro-6-nitrophenyl substituent.

- Functional Impact : The methoxy group (electron-donating) increases lipophilicity compared to the nitro group (electron-withdrawing), altering solubility and target binding. DDO-02003 is a Kv1.5 potassium channel inhibitor for atrial fibrillation, suggesting the target compound’s nitro group may enhance polar interactions in ion channel binding .

- Synthesis : Both compounds form hydrochloride salts via HCl-EA recrystallization, but DDO-02003 requires additional steps for benzooxazole incorporation .

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperidin-4-amine Dihydrochloride

- Structural Differences : A sulfone-containing thiopyran ring replaces the aromatic phenyl group.

- The target compound’s nitro group may confer higher reactivity in redox environments .

Pyrimidine-Based Analogs

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences : A pyrimidine core replaces the piperidine ring. The 2-fluorophenyl group is retained, but the nitro group is absent.

- Functional Impact : The pyrimidine core enables π-π stacking with biological targets, while the fluorophenyl group contributes to hydrophobic interactions. This compound exhibits antibacterial activity, implying that the target’s nitro group might broaden its antimicrobial spectrum or potency .

- Crystallography : Intramolecular hydrogen bonding in the pyrimidine analog stabilizes its conformation, whereas the target compound’s piperidine flexibility may enhance binding to diverse targets .

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

Piperidine-Containing Pharmaceuticals

N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride

- Structural Differences : A pyrrolopyrimidine group replaces the nitrophenyl substituent.

- Functional Impact : The methyl-piperidine configuration enhances stereoselective binding, as seen in its role as a Ritlecitinib impurity. The target compound’s simpler structure may reduce synthetic complexity while retaining amine functionality for target engagement .

Physicochemical and Pharmacokinetic Comparison

Research Implications

- Drug Design : The nitro group in the target compound may improve binding to oxidative environments (e.g., bacterial enzymes) compared to methoxy-containing analogs .

- Synthetic Accessibility : Piperidine derivatives generally require fewer steps than pyrimidine-based compounds, favoring scalable production .

- Stability : The hydrochloride salt form mitigates degradation risks associated with nitro groups, as seen in recrystallization protocols .

Biological Activity

N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features, which may influence its biological activity. This article explores its potential biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅ClFN₃O₂, with a molecular weight of approximately 275.71 g/mol. The compound features a piperidine ring substituted with a 2-fluoro-6-nitrophenyl group, which may enhance its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential applications in treating neurological disorders and cancers. Initial studies suggest that it may interact with neurotransmitter systems or enzymes involved in metabolic pathways, although further research is necessary to elucidate these interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Fluorophenyl)piperidin-4-amine | Similar piperidine structure; different substituent | Antidepressant properties |

| 2-(2-Fluorophenyl)-piperidin-4-amines | Variation in phenyl substitution | Potential antitumor activity |

| 1-(2-Nitrophenyl)piperidin-4-amines | Similar nitro group; lacks fluorine | Antimicrobial effects |

The presence of both fluorine and nitro groups in this compound may confer unique properties that enhance its biological activity and selectivity compared to structurally similar compounds.

Neurotransmitter Interaction

Preliminary studies have indicated that this compound may exhibit binding affinity to neurotransmitter receptors. For instance, research on similar piperidine derivatives has shown that modifications can lead to enhanced interaction with serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders .

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For example, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific assays revealed that certain piperidine derivatives had IC50 values in the low micromolar range against various cancer cell lines .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of piperidine derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 25 µM, suggesting potential for development as an antimicrobial agent .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of related compounds. The findings suggested that certain piperidine derivatives displayed potent antifungal activities against Candida albicans, with MIC values as low as 16.69 µM. This highlights the potential of this compound in treating fungal infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

- Receptor Modulation : Influencing neurotransmitter receptor activity.

- Enzyme Inhibition : Interfering with key metabolic enzymes involved in cancer progression.

- Cell Cycle Disruption : Inducing apoptosis or cell cycle arrest in tumor cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via reductive alkylation or nucleophilic aromatic substitution. A key intermediate, N-(2-fluoro-6-nitrophenyl)acetamide, is prepared by nitration of 2-fluoroaniline followed by acetylation . Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography. Evidence from analogous compounds suggests that steric hindrance from the nitro group may require prolonged reaction times (24–48 hours) under reflux .

Q. How is the structural conformation of this compound characterized, and what intramolecular interactions stabilize its crystal lattice?

- Methodological Answer : X-ray crystallography is critical for determining dihedral angles between aromatic rings and the piperidine moiety. Intramolecular N–H⋯N hydrogen bonds (e.g., closing six-membered rings) and weak C–H⋯π interactions contribute to stability . For example, deviations from coplanarity (e.g., ~12° twist between pyrimidine and phenyl rings in analogous structures) highlight steric and electronic effects .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine coupling constants in aromatic regions, piperidine ring protons at δ 2.5–3.5 ppm).

- FT-IR for nitro group stretching (~1520 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in cross-coupling or reduction reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Fluorine’s electronegativity enhances aryl ring stability but may slow nucleophilic attack. For reduction (e.g., nitro to amine), catalytic hydrogenation (Pd/C, H₂) or Fe/HCl can be used, though competing dehalogenation risks require careful monitoring via TLC .

Q. What strategies address polymorphism in crystallographic studies of structurally related piperidine derivatives?

- Methodological Answer : Polymorphism can arise from varying hydrogen-bond networks (e.g., N–H⋯O vs. C–H⋯π). To isolate specific forms:

- Screen solvents (polar vs. nonpolar) during recrystallization.

- Use slow evaporation for single-crystal growth.

- Compare powder XRD patterns with computed simulations (e.g., Mercury software) .

Q. How can computational methods (e.g., DFT) predict biological activity based on structural features?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Frontier molecular orbitals (HOMO/LUMO) to predict interaction with biological targets (e.g., enzymes).

- Docking studies with protein structures (e.g., PDB) to simulate binding affinities .

Q. What are the challenges in designing structure-activity relationship (SAR) studies for antimicrobial derivatives of this compound?

- Methodological Answer :

- Variation of substituents : Replace fluorine with Cl/CF₃ to modulate lipophilicity (logP).

- Bioisosteric replacements : Swap piperidine with pyrrolidine (smaller ring) to assess steric effects.

- Microbiological assays : Test against Gram-positive/negative bacteria (MIC values) with controls for nitro group toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.